2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a halogenated pyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction between 2-bromo-5-chloropyridine and bis(pinacolato)diboron . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Cross-Coupling Reactions: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form corresponding alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Alcohols: From oxidation and reduction reactions.
Scientific Research Applications
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to form stable complexes with transition metals, facilitating various catalytic processes. The boronate group can undergo transmetalation with palladium, leading to the formation of reactive intermediates that participate in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and chlorine allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H14BBrClNO2 |
---|---|
Molecular Weight |
318.40 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3 |
InChI Key |
DSPYAQCVBIQRGD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Br |
Origin of Product |
United States |
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